

Technical Guide: 2,4,4'-Trifluorobenzophenone (CAS 80512-44-3)

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Compound of Interest

Compound Name: 2,4,4'-Trifluorobenzophenone

CAS No.: 80512-44-3

Cat. No.: B12700002

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Core Application: High-Performance Polymer (PEEK) Modification & Fine Chemical Synthesis

Executive Summary

2,4,4'-Trifluorobenzophenone (CAS 80512-44-3) is an asymmetric fluorinated benzophenone derivative critical to the synthesis of modified poly(aryl ether ketones) (PAEK). Unlike its symmetric analog 4,4'-difluorobenzophenone (the standard monomer for PEEK), the 2,4,4'-isomer introduces a "latent" third reactive site at the ortho position.

In industrial applications, it is regulated (e.g., EU Regulation 2018/79) as a co-monomer for PEEK plastics, typically limited to 0.3% w/w.^[1] This low loading level identifies its primary function as a branching agent or crystallinity modifier, where the third fluorine atom allows for controlled cross-linking or chain disruption, enhancing melt strength without compromising thermal stability.

Physicochemical Profile

The following data aggregates experimental and predicted values for CAS 80512-44-3.

Property	Value	Context
Molecular Formula	C ₁₃ H ₇ F ₃ O	
Molecular Weight	236.19 g/mol	
Appearance	White to off-white crystalline solid	Standard State
Melting Point	81.0 °C	Experimental (EPA)
Boiling Point	325 °C	@ 760 mmHg
Density	1.34 g/cm ³	Predicted
LogKow	3.21	Octanol-Water Partition Coeff. [2][3]
Solubility	Insoluble in water; Soluble in DCM, Toluene, Acetone	Hydrophobic aromatic core
Vapor Pressure	7.29 × 10 ⁻⁵ mmHg	@ 25 °C

Synthetic Methodology

Retrosynthetic Logic

The synthesis of **2,4,4'-trifluorobenzophenone** is best achieved via Friedel-Crafts Acylation. [4] The asymmetry of the molecule dictates the choice of precursors to avoid isomeric mixtures.

- Route A (Preferred): Reaction of 2,4-difluorobenzoyl chloride with fluorobenzene.
 - Logic: The acyl group directs to the para position of the fluorobenzene (sterically favored over ortho), yielding the desired 2,4,4' pattern.
- Route B (Alternative): Reaction of 4-fluorobenzoyl chloride with 1,3-difluorobenzene.
 - Logic: Acylation occurs at the 4-position of the 1,3-difluorobenzene ring (activated by ortho-F, para-F), also yielding the 2,4,4' product.

Protocol: Friedel-Crafts Acylation (Route A)

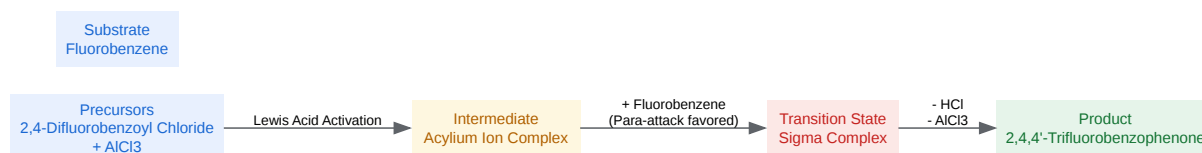
Reagents: 2,4-Difluorobenzoyl chloride (1.0 eq), Fluorobenzene (1.2 eq), Aluminum Chloride (AlCl_3 , 1.1 eq), Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Workflow:

- **Catalyst Activation:** Suspend anhydrous AlCl_3 in dry DCM at 0 °C under nitrogen atmosphere.
- **Acylium Ion Formation:** Dropwise add 2,4-difluorobenzoyl chloride. The solution typically turns yellow/orange as the acylium complex forms.
- **Electrophilic Attack:** Add fluorobenzene slowly, maintaining temperature < 5 °C to prevent poly-acylation.
- **Propagation:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.
- **Quenching (Hydrolysis):** Pour the reaction mixture carefully into ice-cold dilute HCl. This decomposes the aluminum complex.
- **Workup:** Extract the organic layer, wash with brine and NaHCO_3 (to remove acid traces), dry over MgSO_4 , and concentrate.
- **Purification:** Recrystallize from ethanol/hexane to remove any 2,2',4- isomer traces.

Mechanistic Visualization

The following diagram illustrates the electrophilic substitution pathway, highlighting the regioselectivity driven by the fluorine substituent.



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Figure 1: Friedel-Crafts acylation mechanism for the synthesis of **2,4,4'-trifluorobenzophenone**.

Polymer Science Applications

Role in Poly(Aryl Ether Ketone) (PAEK) Synthesis

In the synthesis of PEEK, the standard reaction involves the nucleophilic aromatic substitution (S_NAr) of 4,4'-difluorobenzophenone with hydroquinone.

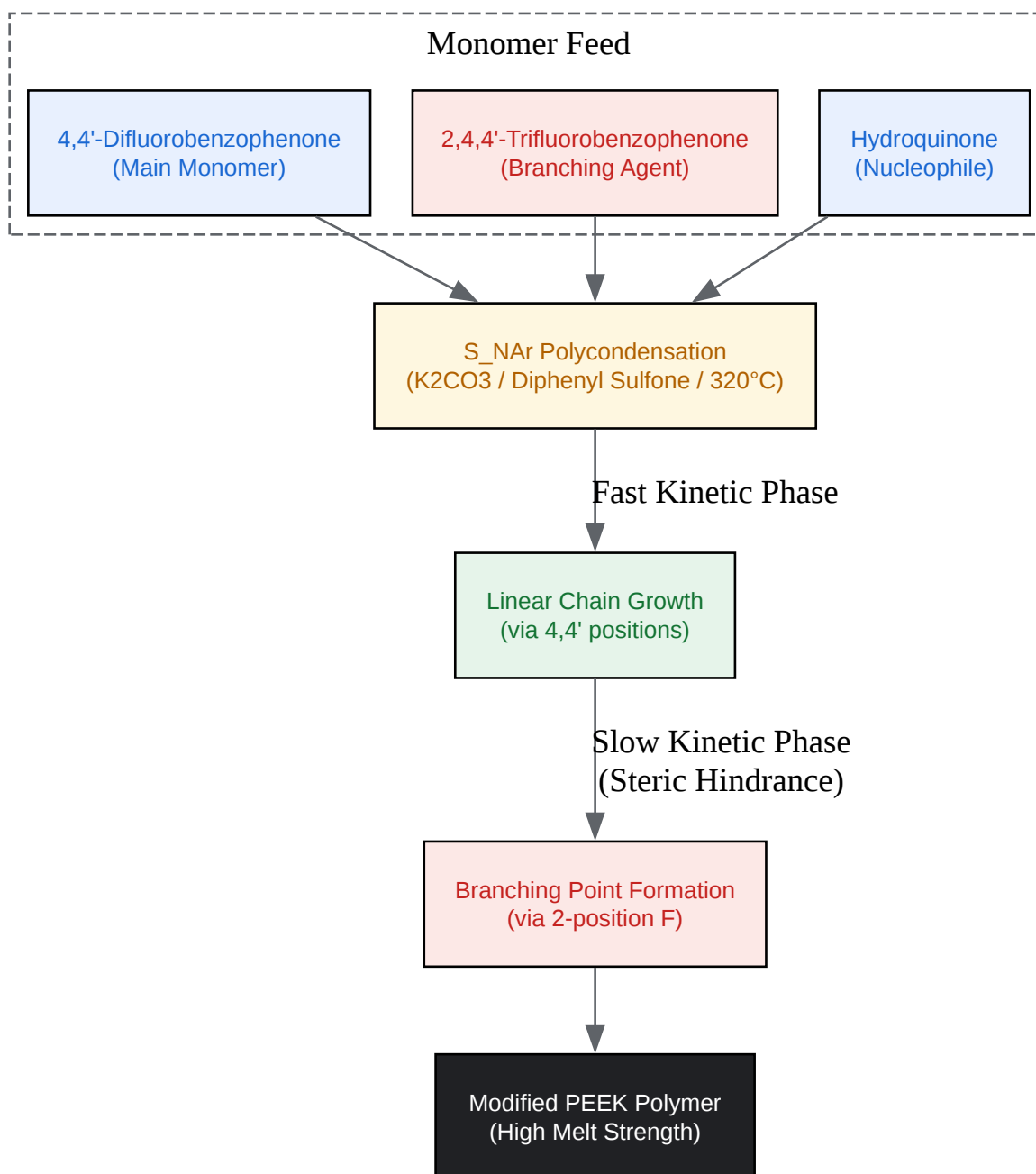
The **2,4,4'-Trifluorobenzophenone** Advantage: When introduced as a co-monomer (typically <1 mol%), CAS 80512-44-3 acts as a latent branching agent.

- **Primary Propagation:** The fluorine atoms at the 4 and 4' positions are highly activated by the carbonyl group (para-substitution) and react rapidly with phenoxide nucleophiles.
- **Secondary Branching:** The fluorine at the 2-position is ortho to the carbonyl. While activated, it is sterically hindered and less reactive than the para fluorines. Under standard conditions, it remains largely unreacted, serving as a pendant group. However, at high temperatures or prolonged reaction times, it can participate in the reaction, creating a branch point.

Application Protocol: PEEK Copolymerization

Objective: Synthesis of branched PEEK for rheology modification.

- **Monomer Charge:** Load 4,4'-difluorobenzophenone (0.99 eq), **2,4,4'-trifluorobenzophenone** (0.01 eq), and Hydroquinone (1.0 eq) into a reactor.
- **Solvent/Base:** Add diphenyl sulfone (solvent) and K₂CO₃/Na₂CO₃ (base).
- **Dehydration:** Heat to 150 °C to remove water (azeotropic distillation if toluene is present).
- **Polymerization:** Ramp temperature to 300–320 °C.
 - Note: The 4,4'-F sites react first.^{[4][5][6]} The 2-F site reacts slowly, gradually increasing melt viscosity.
- **Termination:** End-cap with a monofunctional reagent (e.g., 4-fluorobenzophenone) to control molecular weight.



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Figure 2: Copolymerization pathway showing the integration of **2,4,4'-trifluorobenzophenone** into the PEEK backbone.

Safety & Handling

Hazard Classification (GHS):

- Skin Irritation: Category 2 (H315)[7]
- Eye Irritation: Category 2A (H319)
- STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

- Engineering Controls: Handle only in a chemical fume hood. The fine powder nature can generate dust; use local exhaust ventilation.
- PPE: Nitrile gloves, safety goggles, and a P95 particulate respirator if dust generation is likely.
- Storage: Store in a cool, dry place away from strong oxidizing agents. Ensure container is tightly sealed to prevent moisture absorption, which can hydrolyze the acyl chloride precursors if present as impurities.

References

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